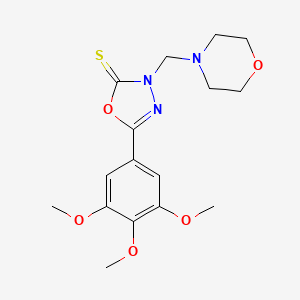
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a morpholine ring, a trimethoxyphenyl group, and an oxadiazole-thione moiety, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding oxadiazole-thione.
Introduction of the morpholine group: The morpholine moiety can be introduced through a nucleophilic substitution reaction, where the oxadiazole-thione is reacted with morpholine in the presence of a suitable catalyst.
Attachment of the trimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole-thione moiety to the corresponding oxadiazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles, such as amines or alkyl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of oxadiazole.
Substitution: Introduction of new functional groups at the morpholine or trimethoxyphenyl positions.
科学研究应用
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Morpholin-4-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-thione: Lacks the trimethoxyphenyl group, which may affect its reactivity and biological activity.
3-(Piperidin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical properties and interactions.
3-(Morpholin-4-ylmethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione: Has fewer methoxy groups on the phenyl ring, potentially altering its reactivity and biological effects.
Uniqueness
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is unique due to the presence of the trimethoxyphenyl group, which can enhance its reactivity and biological activity
属性
CAS 编号 |
70705-09-8 |
|---|---|
分子式 |
C16H21N3O5S |
分子量 |
367.4 g/mol |
IUPAC 名称 |
3-(morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H21N3O5S/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-17-19(16(25)24-15)10-18-4-6-23-7-5-18/h8-9H,4-7,10H2,1-3H3 |
InChI 键 |
ZBXSOKMUKYNTMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



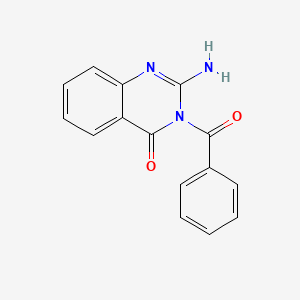
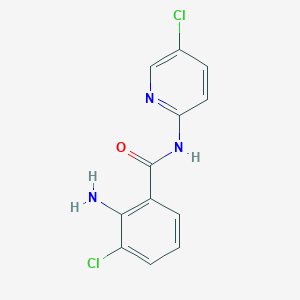
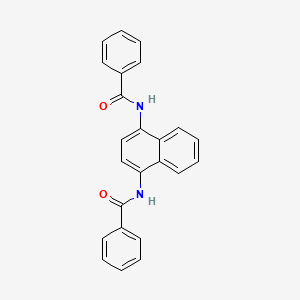
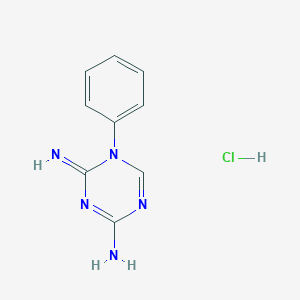
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
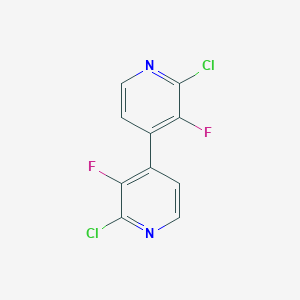
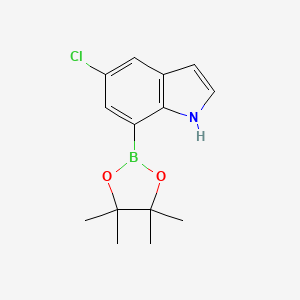
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
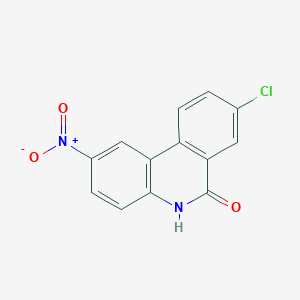
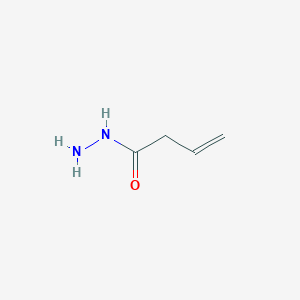
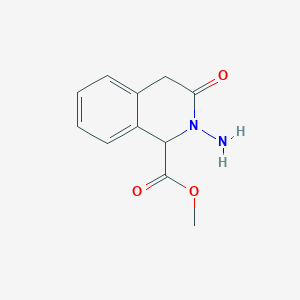
![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
